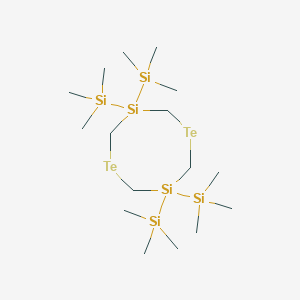
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane is an organosilicon compound that features tellurium atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane typically involves the reaction of trimethylsilyl chloride with tellurium-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products:
Oxidation Products: Tellurium dioxide, tellurium tetrachloride.
Reduction Products: Lower oxidation state tellurium compounds.
Substitution Products: Various organosilicon derivatives.
Applications De Recherche Scientifique
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon and organotellurium compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane involves its interaction with molecular targets through its tellurium and silicon atoms. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The pathways involved include redox reactions and coordination chemistry with various substrates.
Comparaison Avec Des Composés Similaires
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-digermadisilocane
Comparison:
- Uniqueness: The presence of tellurium atoms in 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane distinguishes it from its sulfur and germanium analogs. Tellurium imparts unique redox properties and reactivity.
- Chemical Properties: The tellurium-containing compound exhibits different reactivity patterns compared to its sulfur and germanium counterparts, making it suitable for specific applications in redox chemistry and materials science.
Propriétés
Numéro CAS |
918904-71-9 |
|---|---|
Formule moléculaire |
C16H44Si6Te2 |
Poids moléculaire |
660.2 g/mol |
Nom IUPAC |
trimethyl-[3,7,7-tris(trimethylsilyl)-1,5,3,7-ditelluradisilocan-3-yl]silane |
InChI |
InChI=1S/C16H44Si6Te2/c1-17(2,3)21(18(4,5)6)13-23-15-22(16-24-14-21,19(7,8)9)20(10,11)12/h13-16H2,1-12H3 |
Clé InChI |
JTSPGBNSMKYSFK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si]1(C[Te]C[Si](C[Te]C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
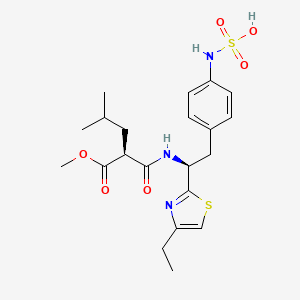
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
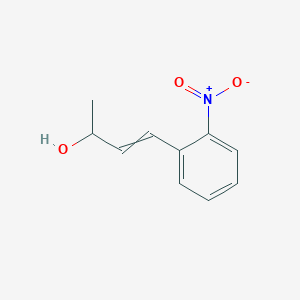

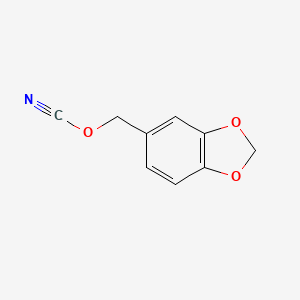
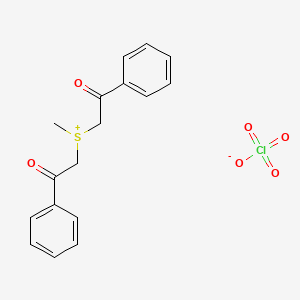
-](/img/structure/B12616264.png)
